molecular formula C6H8N2O3 B3066089 3-(2-Hydroxyethyl)pyrimidine-2,4(1H,3H)-dione CAS No. 700-03-8

3-(2-Hydroxyethyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B3066089
CAS No.: 700-03-8
M. Wt: 156.14 g/mol
InChI Key: ANAGMCJHWBDYME-UHFFFAOYSA-N
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Description

3-(2-Hydroxyethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound features a hydroxyethyl group at the third position and keto groups at the second and fourth positions, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Hydroxyethyl)pyrimidine-2,4(1H,3H)-dione typically involves the condensation of ethyl acetoacetate with urea in the presence of a base, followed by cyclization and hydrolysis. The reaction conditions often include heating the mixture under reflux for several hours to ensure complete reaction and formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: The hydroxyethyl group can undergo oxidation to form a carboxylic acid derivative.

    Reduction: The keto groups can be reduced to hydroxyl groups under appropriate conditions.

    Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.

Major Products:

    Oxidation: Formation of 3-(2-Carboxyethyl)pyrimidine-2,4(1H,3H)-dione.

    Reduction: Formation of 3-(2-Hydroxyethyl)pyrimidine-2,4(1H,3H)-diol.

    Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

3-(2-Hydroxyethyl)pyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential role in enzyme inhibition and as a precursor for nucleotide analogs.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile reactivity and functional groups.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the keto groups can participate in various chemical interactions, leading to inhibition or modulation of biological pathways. These interactions can result in the compound’s therapeutic effects, such as antiviral or anticancer activities.

Comparison with Similar Compounds

    Pyrimidine-2,4(1H,3H)-dione: Lacks the hydroxyethyl group, making it less versatile in certain reactions.

    3-Methylpyrimidine-2,4(1H,3H)-dione: Contains a methyl group instead of a hydroxyethyl group, affecting its reactivity and applications.

    5-Fluorouracil: A well-known pyrimidine analog used in cancer treatment, differing in its fluorine substitution at the fifth position.

Uniqueness: 3-(2-Hydroxyethyl)pyrimidine-2,4(1H,3H)-dione stands out due to its hydroxyethyl group, which enhances its solubility and reactivity, making it a valuable compound in various chemical and biological applications.

Properties

IUPAC Name

3-(2-hydroxyethyl)-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c9-4-3-8-5(10)1-2-7-6(8)11/h1-2,9H,3-4H2,(H,7,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANAGMCJHWBDYME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)N(C1=O)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70570149
Record name 3-(2-Hydroxyethyl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

700-03-8
Record name 3-(2-Hydroxyethyl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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